3-(2-Pyridin-4-yl-ethyl)-phenylamine
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Overview
Description
3-(2-Pyridin-4-yl-ethyl)-phenylamine is an organic compound that features a phenylamine group linked to a pyridine ring via an ethyl chain
Mechanism of Action
Target of Action
Similar compounds have been noted to interact with key proteins in serotonergic systems . These proteins play a crucial role in regulating the availability of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
For instance, it might bind to specific receptors or enzymes, altering their function and triggering a cascade of biochemical reactions .
Biochemical Pathways
Glycolysis is a critical metabolic pathway that breaks down glucose to produce energy, and its regulation can have significant effects on cellular function .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, i.e., the proportion of the drug that enters the circulation when introduced into the body and is able to have an active effect .
Result of Action
Based on its potential targets and pathways, it could influence cellular energy production, neurotransmitter availability, and other critical cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pyridin-4-yl-ethyl)-phenylamine typically involves the reaction of 2-bromoethylpyridine with aniline under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the aniline group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Pyridin-4-yl-ethyl)-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: The phenylamine group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary amines.
Scientific Research Applications
3-(2-Pyridin-4-yl-ethyl)-phenylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It may be used in the production of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Pyridin-4-yl-ethyl)-phenylamine
- 4-(2-Pyridin-4-yl-ethyl)-phenylamine
- 3-(2-Pyridin-3-yl-ethyl)-phenylamine
Uniqueness
3-(2-Pyridin-4-yl-ethyl)-phenylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a phenylamine group with a pyridine ring via an ethyl chain makes it particularly versatile in various chemical reactions and applications .
Properties
IUPAC Name |
3-(2-pyridin-4-ylethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-13-3-1-2-12(10-13)5-4-11-6-8-15-9-7-11/h1-3,6-10H,4-5,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJRPNNTWKWJHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641473 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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